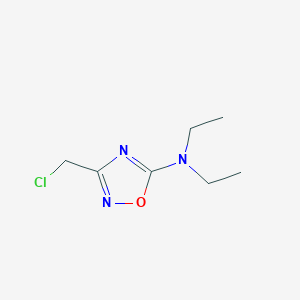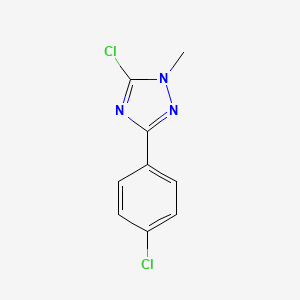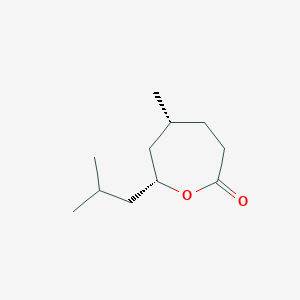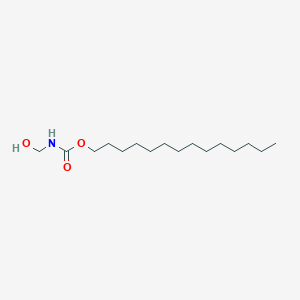
Tetradecyl (hydroxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl (hydroxymethyl)carbamate is a compound belonging to the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields due to their stability and ability to form hydrogen bonds. This compound, in particular, has applications in medicinal chemistry, agriculture, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with isocyanates under mild conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetradecyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of tetradecyl (hydroxymethyl)carbamate involves its ability to form stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to penetrate cell membranes and form hydrogen bonds with target proteins enhances its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetradecyl sulfate
- Tetradecylamine
- Tetradecyl alcohol
Uniqueness
Tetradecyl (hydroxymethyl)carbamate is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both lipid membranes and aqueous environments, making it versatile in various applications. Additionally, its stability and ease of synthesis further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
188743-70-6 |
|---|---|
Molekularformel |
C16H33NO3 |
Molekulargewicht |
287.44 g/mol |
IUPAC-Name |
tetradecyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)17-15-18/h18H,2-15H2,1H3,(H,17,19) |
InChI-Schlüssel |
SSOLAKZDLZVCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


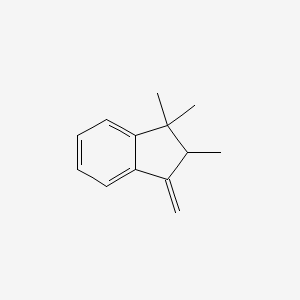
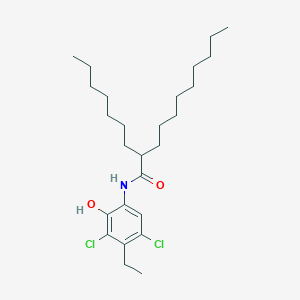
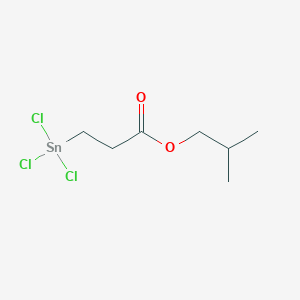
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
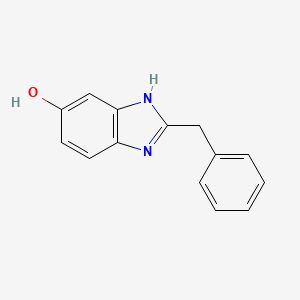
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
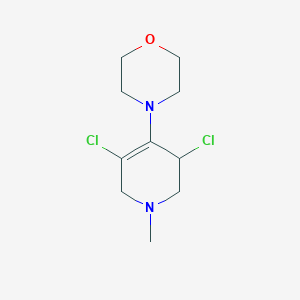
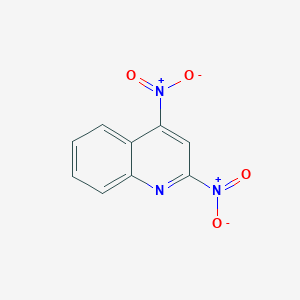
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
